

X-ray crystal structure of 3-Methoxy-1-benzofuran-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-1-benzofuran-2-carboxylic acid

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An In-Depth Technical Guide to the X-ray Crystal Structure of **3-Methoxy-1-benzofuran-2-carboxylic Acid** Derivatives for Researchers and Drug Development Professionals

Foreword: Elucidating Molecular Architecture for Therapeutic Innovation

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. For the promising class of **3-Methoxy-1-benzofuran-2-carboxylic acid** derivatives, which exhibit a wide range of biological activities including antimicrobial and anticancer properties, this understanding is the key to unlocking their full therapeutic potential. X-ray crystallography stands as the definitive method for determining atomic and molecular structure, providing invaluable insights into the stereochemistry, conformational flexibility, and intermolecular interactions that govern a compound's biological function.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices in X-ray crystallography. By integrating foundational principles with practical, field-proven insights, this document aims to empower researchers to confidently navigate the process of structure determination for this important class of compounds.

I. The Cornerstone of Structural Analysis: Growing High-Quality Crystals

The journey to an X-ray crystal structure begins with the often-challenging yet critical step of crystallization. The quality of the resulting crystal directly dictates the quality of the diffraction data and, ultimately, the resolution and accuracy of the final structure. For small organic molecules like **3-Methoxy-1-benzofuran-2-carboxylic acid** derivatives, several techniques can be employed to induce crystallization from a supersaturated solution.

Common Crystallization Techniques: A Comparative Overview

The choice of crystallization method is often empirical, and several techniques may need to be screened to find the optimal conditions. The fundamental principle behind each method is to slowly bring a solution to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystalline lattice.

- **Slow Evaporation:** This is one of the most straightforward methods for crystallizing organic compounds. A solution of the compound is prepared in a suitable solvent and left undisturbed in a partially covered vial, allowing the solvent to evaporate slowly. The gradual increase in concentration leads to supersaturation and crystal growth. The choice of solvent is crucial as it can influence the crystal habit and even be incorporated into the crystal lattice.
- **Vapor Diffusion:** This technique is particularly effective for small quantities of material and allows for a more controlled approach to supersaturation. The compound is dissolved in a small amount of a primary solvent and placed in a smaller, open container. This is then sealed within a larger vessel containing a precipitant, a solvent in which the compound is less soluble but which is miscible with the primary solvent. Vapor from the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
- **Solvent Layering:** In this method, a solution of the compound is carefully overlaid with a less dense, miscible solvent in which the compound is insoluble. Diffusion at the interface between the two solvents creates a localized region of supersaturation, promoting crystal growth. A third solvent can be used as a buffer to slow the diffusion rate.

Experimental Protocol: Crystallization by Vapor Diffusion

The following is a generalized, step-by-step protocol for the crystallization of a **3-Methoxy-1-benzofuran-2-carboxylic acid** derivative using the vapor diffusion method.

- **Preparation of the Compound Solution:** Dissolve 1-5 mg of the purified **3-Methoxy-1-benzofuran-2-carboxylic acid** derivative in a minimal amount (e.g., 0.5 mL) of a suitable solvent (e.g., ethyl acetate, acetone) in a small, open vial.
- **Preparation of the Reservoir:** In a larger vial or beaker, add a larger volume (e.g., 2-5 mL) of a precipitant (e.g., hexane, petroleum ether).
- **Assembly of the Crystallization Chamber:** Carefully place the small vial containing the compound solution inside the larger vial with the precipitant, ensuring the two liquids do not mix.
- **Sealing and Incubation:** Seal the larger vial tightly with a cap or parafilm and leave it undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).
- **Monitoring and Harvesting:** Monitor the setup periodically for the formation of crystals. Once suitable crystals have formed, carefully harvest them using a mounted loop.

II. From Crystal to Data: The X-ray Diffraction Experiment

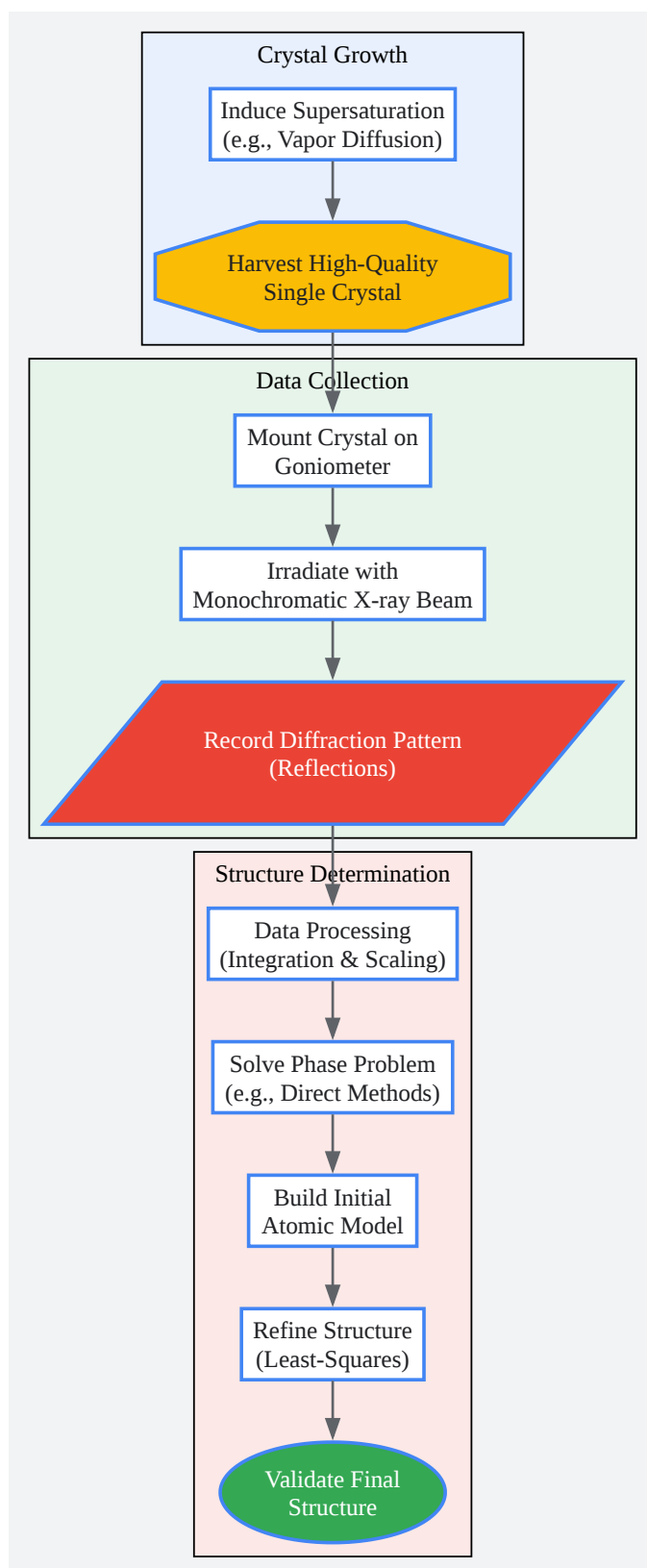
With a suitable single crystal in hand, the next stage is to collect the X-ray diffraction data. This process involves irradiating the crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern.

The Principles of X-ray Diffraction

X-ray diffraction by a crystal is governed by Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in the crystal lattice. The diffraction pattern is a collection of discrete spots, or reflections, each with a specific intensity and position. The geometry and intensity of these reflections contain the information needed to determine the arrangement of atoms within the crystal.

Workflow for Single-Crystal X-ray Diffraction Data Collection

The process of collecting X-ray diffraction data can be broken down into a series of well-defined steps.



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Caption: Workflow of Single-Crystal X-ray Crystallography.

III. Deciphering the Diffraction Pattern: Structure Solution and Refinement

The diffraction pattern, a collection of thousands of reflections, holds the key to the molecular structure. However, this information is not directly interpretable and requires a series of computational steps to translate it into a three-dimensional atomic model.

From Raw Data to a Reflection File

The first step in this process is data reduction, which involves two key stages:

- **Integration:** This is the process of measuring the intensity of each reflection in the diffraction images.
- **Scaling and Merging:** The intensities from multiple images are scaled to a common reference and symmetry-related reflections are merged to produce a single, comprehensive dataset.

The Phase Problem and its Solution

A fundamental challenge in X-ray crystallography is the "phase problem." While the intensities of the reflections can be measured, the phase information, which is essential for calculating the electron density map, is lost during the experiment. For small molecules like **3-Methoxy-1-benzofuran-2-carboxylic acid** derivatives, the phase problem is typically solved using direct methods. These are computational techniques that use statistical relationships between the phases of strong reflections to derive an initial set of phases.

Building and Refining the Atomic Model

Once an initial electron density map is calculated, an atomic model of the molecule can be built. This initial model is then refined to improve its agreement with the experimental data. The most common method for refinement is least-squares refinement, where the atomic positions, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.

The quality of the final model is assessed using various metrics, most notably the R-factor, which is a measure of the agreement between the experimental data and the model.

IV. Case Study: The Crystal Structure of a 3-Methoxy-1-benzofuran-2-carboxylic Acid Derivative

To illustrate the principles and techniques discussed, we will examine the crystal structure of a representative **3-Methoxy-1-benzofuran-2-carboxylic acid** derivative. While a comprehensive set of structures for this specific class is not available in the public domain, we can analyze the reported structure of a closely related compound, 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, to highlight key structural features.

Crystallographic Data and Molecular Geometry

The crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid was determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.

Parameter	Value
Chemical Formula	C ₁₁ H ₁₀ O ₄
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	5.8096 (3)
b (Å)	13.2034 (5)
c (Å)	12.5738 (6)
β (°)	97.641 (3)
Volume (Å ³)	955.93 (8)
Z	4

The benzofuran ring system in this molecule is essentially planar. The methoxy group is nearly coplanar with the fused ring system, while the acetic acid group is oriented almost perpendicular to it.

Intermolecular Interactions and Crystal Packing

In the crystal, molecules of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid are linked into centrosymmetric dimers by O-H...O hydrogen bonds between the carboxylic acid groups. These dimers then assemble into supramolecular layers in the ab plane through C-H...O interactions involving the benzene ring. This network of intermolecular interactions is crucial for the stability of the crystal lattice.

V. Conclusion: From Structure to Drug Design

The determination of the X-ray crystal structure of **3-Methoxy-1-benzofuran-2-carboxylic acid** derivatives provides an atomic-level blueprint that is indispensable for modern drug development. This structural information allows for a rational, structure-based approach to drug design, enabling the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. By understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions, researchers can design new derivatives with enhanced biological activity, paving the way for the development of novel and more effective therapeutics.

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- To cite this document: BenchChem. [X-ray crystal structure of 3-Methoxy-1-benzofuran-2-carboxylic acid derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2711310#x-ray-crystal-structure-of-3-methoxy-1-benzofuran-2-carboxylic-acid-derivatives]

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